

Ecotoxicity of Acid Yellow 199 and Acid Yellow 151: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Yellow 199

Cat. No.: B15553251

[Get Quote](#)

A head-to-head comparison of the ecotoxicological profiles of the monoazo dyes, **Acid Yellow 199** and Acid Yellow 151, reveals a landscape marked by a lack of specific quantitative data, necessitating a qualitative assessment based on their chemical class and available safety information. While concrete LC50 and EC50 values are not readily available in the public domain, an examination of their nature as azo dyes provides critical insights for researchers, scientists, and drug development professionals.

Both **Acid Yellow 199** and Acid Yellow 151 belong to the monoazo class of dyes, which are characterized by a single azo bond (-N=N-). This structural feature is central to their potential environmental impact. The primary ecotoxicological concerns associated with this class of dyes include their persistence in the environment due to low biodegradability and the potential for the reductive cleavage of the azo bond, which can lead to the formation of potentially carcinogenic aromatic amines.

A Safety Data Sheet (SDS) for **Acid Yellow 199** includes the hazard statement "H412: Harmful to aquatic life with long lasting effects," indicating a recognized potential for environmental harm.^{[1][2]} Information for Acid Yellow 151 is less specific, but as a monoazo dye, similar concerns regarding its environmental fate and potential toxicity are warranted.

Comparative Overview

Due to the absence of specific experimental ecotoxicity data, a direct quantitative comparison is challenging. The following table summarizes the available information and general characteristics of these dyes.

Feature	Acid Yellow 199	Acid Yellow 151	General Monoazo Dyes
Chemical Class	Monoazo Dye	Monoazo Dye	Characterized by one azo (-N=N-) group.
Known Ecotoxicity	"Harmful to aquatic life with long lasting effects" (H412)[1][2]	No specific data found. Assumed to have similar potential hazards as other azo dyes.	Can be toxic to aquatic organisms.[3][4][5] The toxicity can be influenced by the specific aromatic structures.
Biodegradability	Expected to be low, a common characteristic of azo dyes.	Expected to be low, consistent with the azo dye class.	Generally resistant to aerobic biodegradation, leading to persistence in the environment.
Formation of Aromatic Amines	Possible under reductive (anaerobic) conditions.	Possible under reductive (anaerobic) conditions.	A significant concern, as some aromatic amines are known or suspected carcinogens.[4]
Primary Ecotoxicological Concern	Persistence and potential for long-term aquatic toxicity.	Persistence and potential for long-term aquatic toxicity.	Low biodegradability and the formation of hazardous breakdown products.

Standard Experimental Protocols for Ecotoxicity Assessment

To definitively determine and compare the ecotoxicity of **Acid Yellow 199** and Acid Yellow 151, a battery of standardized tests would be required. The following Organisation for Economic Co-operation and Development (OECD) guidelines are the standard protocols for assessing the aquatic toxicity of chemical substances.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

- Test Organism: A standard freshwater fish species, such as Rainbow Trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*).
- Procedure: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment. Mortalities are recorded at 24, 48, 72, and 96 hours.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Endpoint: The 96-hour LC50 value is calculated, which represents the concentration of the dye that is lethal to half of the test fish population within the 96-hour exposure period.[\[6\]](#)[\[7\]](#)

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the concentration of a substance that causes immobilization in 50% of a *Daphnia magna* population (EC50) after a 48-hour exposure.

- Test Organism: *Daphnia magna* (a small freshwater crustacean).
- Procedure: Young daphnids (less than 24 hours old) are exposed to various concentrations of the dye.[\[9\]](#)[\[10\]](#)[\[11\]](#) The number of immobilized daphnids is recorded at 24 and 48 hours.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Endpoint: The 48-hour EC50 value is determined, indicating the concentration at which 50% of the daphnids are unable to swim.[\[11\]](#)[\[12\]](#)

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae.

- Test Organism: A species of green algae, such as *Pseudokirchneriella subcapitata*.
- Procedure: Exponentially growing algal cultures are exposed to different concentrations of the dye over a 72-hour period.[\[13\]](#)[\[14\]](#) Algal growth, typically measured by cell density, is monitored.[\[15\]](#)[\[16\]](#)

- Endpoint: The 72-hour EC50 is calculated, which is the concentration that causes a 50% reduction in algal growth or biomass compared to a control group.[14][17]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for conducting an aquatic toxicity test, such as the OECD 203 fish acute toxicity test.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acid Yellow 199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.org [static.igem.org]
- 6. oecd.org [oecd.org]
- 7. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 8. eurofins.com.au [eurofins.com.au]
- 9. oecd.org [oecd.org]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 12. fera.co.uk [fera.co.uk]

- 13. oecd.org [oeecd.org]
- 14. fera.co.uk [fera.co.uk]
- 15. testinglab.com [testinglab.com]
- 16. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 17. eurofins.com.au [eurofins.com.au]
- To cite this document: BenchChem. [Ecotoxicity of Acid Yellow 199 and Acid Yellow 151: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553251#acid-yellow-199-vs-acid-yellow-151-ecotoxicity-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com